molecular formula C15H16N4O3 B3062997 8-Benzyloxycaffeine CAS No. 5422-51-5

8-Benzyloxycaffeine

Cat. No. B3062997
CAS RN: 5422-51-5
M. Wt: 300.31 g/mol
InChI Key: LSJWXGMOPMJCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyloxycaffeine typically involves the condensation of 8-chlorocaffeine with benzyl alcohol. This reaction is carried out at high temperatures in the presence of metallic sodium . The general reaction scheme is as follows:

    Starting Material: 8-chlorocaffeine

    Reagent: Benzyl alcohol

    Catalyst: Metallic sodium

    Conditions: High temperature

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyloxycaffeine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzyloxy group, potentially forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the caffeine core or the benzyloxy group, leading to different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

8-Benzyloxycaffeine has several scientific research applications:

properties

CAS RN

5422-51-5

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

1,3,7-trimethyl-8-phenylmethoxypurine-2,6-dione

InChI

InChI=1S/C15H16N4O3/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

LSJWXGMOPMJCHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Other CAS RN

5422-51-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.